cis-3-Hexenylhexanoat

Übersicht

Beschreibung

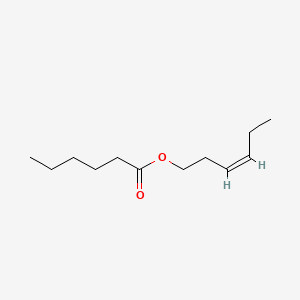

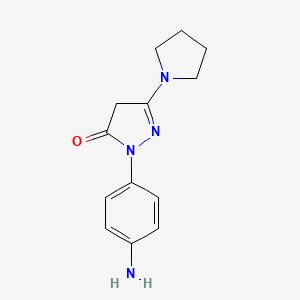

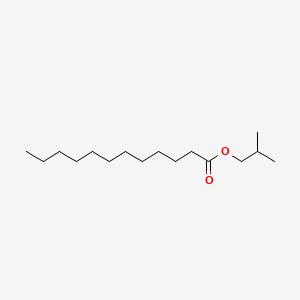

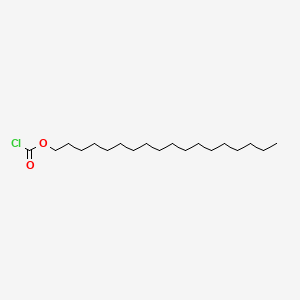

cis-3-Hexenylhexanoat: ist eine organische Verbindung mit der Summenformel C12H22O2. Es ist ein Ester, der aus Hexansäure und cis-3-Hexen-1-ol gebildet wird. Diese Verbindung ist bekannt für ihren starken, diffusen fruchtig-grünen Geruch, der an Birne erinnert. Es kommt natürlich in verschiedenen Früchten und Pflanzen vor, darunter Ananas, Äpfel und Birnen .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: this compound kann durch azeotrope Veresterung von cis-3-Hexen-1-ol mit Hexansäure synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Entfernung von Wasser, um das Gleichgewicht in Richtung Esterbildung zu verschieben .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird der Veresterungsprozess oft durch starke saure Ionenaustauscherharze katalysiert. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart atmosphärischer Oxidationsmittel wie Hydroxylradikalen (OH) und Ozon (O3).

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Katalysatoren werden verwendet, um die Hydrolysereaktion zu erleichtern.

Hauptprodukte, die gebildet werden:

Hydrolyse: Hexansäure und cis-3-Hexen-1-ol.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zu Veresterungs- und Oxidationsreaktionen verwendet.

Industrie: this compound wird in der Aroma- und Duftstoffindustrie aufgrund seines angenehmen fruchtigen Geruchs verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Oxidationsreaktionen: Die Verbindung reagiert mit Hydroxylradikalen (OH) und Ozon (O3) in der Atmosphäre, was zur Bildung verschiedener Oxidationsprodukte führt.

Pflanzenabwehrmechanismen: this compound ist an Pflanzenabwehrmechanismen beteiligt, indem es Kalzium-Signalwege aktiviert, die einen Alarmzustand in Pflanzen induzieren.

Wissenschaftliche Forschungsanwendungen

cis-3-Hexenyl hexanoate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and oxidation reactions.

Industry: cis-3-Hexenyl hexanoate is used in the flavor and fragrance industry due to its pleasant fruity odor.

Wirkmechanismus

Target of Action

cis-3-Hexenyl hexanoate is a plant volatile compound that is widely emitted into the atmosphere by plants and vegetation, especially when they suffer mechanical damage . The primary targets of cis-3-Hexenyl hexanoate are the olfactory receptors of insects and animals, where it contributes to the aroma profile of various fruits .

Mode of Action

The interaction of cis-3-Hexenyl hexanoate with its targets involves binding to the olfactory receptors, triggering a signal transduction pathway that leads to the perception of specific scents . This compound brings tropical and pulpy profile with citrus and green nuances to all kinds of fruit flavors .

Biochemical Pathways

cis-3-Hexenyl hexanoate is involved in the green leaf volatile (GLV) pathway, which is a part of the plant’s defense mechanism . When plants are damaged, they release GLVs like cis-3-Hexenyl hexanoate into the atmosphere. These volatiles can prime defense-related mechanisms in neighboring plants, preparing them for potential herbivore or pathogen attacks .

Result of Action

The molecular and cellular effects of cis-3-Hexenyl hexanoate’s action primarily involve the triggering of olfactory responses. When inhaled, it binds to olfactory receptors, triggering a cascade of biochemical reactions that result in the perception of a specific scent . In the context of plants, the release of this compound can trigger defense mechanisms in neighboring plants .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of cis-3-Hexenyl hexanoate. For instance, the rate of reactions of cis-3-Hexenyl hexanoate with ozone in the atmosphere is dependent on the nature of the substituent and the relative positions of the double bond and the substituent . Additionally, the compound’s volatility means that it can be easily affected by temperature and humidity conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: cis-3-Hexenyl hexanoate can be synthesized through the azeotropic esterification of cis-3-hexen-1-ol with hexanoic acid. This reaction typically involves the removal of water to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the esterification process is often catalyzed by strong acidic ion-exchange resins. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-3-Hexenyl hexanoate can undergo oxidation reactions, particularly in the presence of atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3).

Common Reagents and Conditions:

Oxidation: Hydroxyl radicals (OH) and ozone (O3) are common oxidants used in atmospheric chemistry studies.

Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

cis-3-Hexenylhexanoat kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

cis-3-Hexenylacetat: Diese Verbindung hat eine ähnliche Struktur, aber mit einer Acetylgruppe anstelle einer Hexanoylgruppe.

trans-2-Hexenylhexanoat: Dieses Isomer hat eine trans-Konfiguration, die seinen Geruch und seine Reaktivität beeinflusst.

cis-3-Hexenylformiat: Ein weiterer Ester mit einer Formiatgruppe, der hinsichtlich seiner Reaktivität mit atmosphärischen Oxidationsmitteln untersucht wird.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Kombination aus einer Hexanoylgruppe und einer cis-3-Hexenylgruppe, die seinen charakteristischen Geruch und seine Reaktivität verleihen. Seine Präsenz in verschiedenen Früchten und Pflanzen macht es zu einer wertvollen Verbindung in natürlichen und synthetischen Anwendungen .

Eigenschaften

IUPAC Name |

hex-3-enyl hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5,7H,3-4,6,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGACQXBDYBCJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCCC=CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047561 | |

| Record name | Hex-3-en-1-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84434-19-5 | |

| Record name | 3-Hexen-1-yl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84434-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-3-en-1-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of cis-3-Hexenyl hexanoate, and how does its concentration vary?

A1: cis-3-Hexenyl hexanoate is a naturally occurring volatile compound found in various plants. Studies have identified it as a significant aroma component in Xinyang Maojian green tea [, ], where its concentration changes during the different stages of tea processing []. Research on Habanero peppers [] revealed that the soil type influences the concentration of cis-3-Hexenyl hexanoate, with black soil yielding the highest levels []. Furthermore, lactic acid fermentation by specific strains of Lactiplantibacillus plantarum can significantly impact the production of this compound in Habanero peppers [, ].

Q2: How does the aroma profile of cis-3-Hexenyl hexanoate contribute to the overall sensory experience of tea?

A2: In Xinyang Maojian green tea, cis-3-Hexenyl hexanoate, along with other compounds like nonanal, β-ionone, and linalool, plays a crucial role in shaping the tea's characteristic aroma []. Sensory analysis and gas chromatography-olfactometry studies have confirmed its contribution to the pleasant fragrance of the tea [, ].

Q3: Beyond its natural occurrence, has cis-3-Hexenyl hexanoate been explored for any potential applications in other fields?

A3: Research has investigated the potential of cis-3-Hexenyl hexanoate as an attractant for beneficial insects like Microplitis mediator, a parasitic wasp used in biological pest control []. This is based on studies that showed a strong attraction of M. mediator to this compound in both laboratory and field settings [].

Q4: Are there any studies investigating the impact of agricultural practices on the levels of cis-3-Hexenyl hexanoate in tea plants?

A4: Yes, research indicates that the use of tea-specific fertilizers combined with organic fertilizers can enhance the aroma of green tea []. Specifically, this combination led to increased concentrations of aroma compounds, including cis-3-Hexenyl hexanoate, contributing to a more desirable aroma profile in the tea [].

Q5: Have there been any studies exploring the use of cis-3-Hexenyl hexanoate in chemical synthesis or catalysis?

A5: Research has explored the catalytic hydrogenation of cis-3-Hexenyl hexanoate using osmium hydride complexes []. This study used the compound as a model substrate, mimicking the structure of triglycerides, to investigate potential applications in converting triglycerides into fatty alcohols [].

Q6: How can researchers analyze and quantify the presence of cis-3-Hexenyl hexanoate in different samples?

A6: Several analytical techniques are employed to identify and quantify cis-3-Hexenyl hexanoate. These include:

- Headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) []. This method is particularly useful for analyzing volatile compounds in complex matrices like tea.

- Solvent-assisted flavor evaporation (SAFE) coupled with GC-MS []. This technique allows for the efficient extraction and analysis of volatile aroma compounds.

- Gas chromatography-olfactometry (GC-O) [, ]. This method helps correlate the identified volatile compounds with their perceived sensory attributes.

Q7: What is the significance of understanding the factors influencing the concentration of aroma compounds like cis-3-Hexenyl hexanoate in agricultural products?

A7: Comprehending these factors is crucial for several reasons:

- Quality control: Consistency in aroma is a key factor in consumer preference. By understanding the influence of factors like soil type, processing methods, and fermentation, producers can better control and optimize the aroma profile of their products [, , ].

- Product development: Insights into aroma compounds can lead to the development of new food products or the enhancement of existing ones [].

- Sustainable agriculture: Understanding the impact of agricultural practices on aroma compound production can contribute to developing more sustainable and environmentally friendly farming methods [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

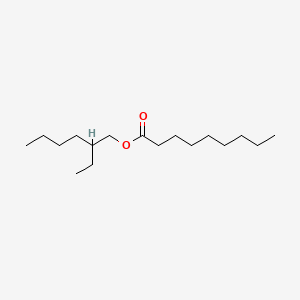

![2-[Dimethyl(octadec-9-enyl)azaniumyl]acetate](/img/structure/B1585451.png)

![2-[(4-Chloro-2-nitrophenyl)azo]-N-(4-ethoxyphenyl)-3-oxobutyramide](/img/structure/B1585461.png)